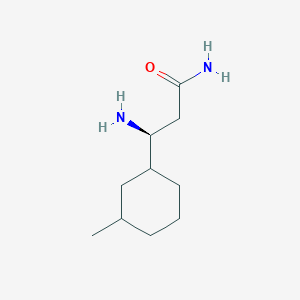

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide

Description

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide is a chiral secondary amide featuring a stereochemically defined 3-amino-propanamide backbone and a 3-methylcyclohexyl substituent. The amide and amino functional groups suggest possible applications in medicinal chemistry, such as serving as a building block for peptidomimetics or enzyme inhibitors.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-methylcyclohexyl)propanamide |

InChI |

InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m0/s1 |

InChI Key |

UPLLTYOOPKHZBC-HACHORDNSA-N |

Isomeric SMILES |

CC1CCCC(C1)[C@H](CC(=O)N)N |

Canonical SMILES |

CC1CCCC(C1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcyclohexanone and an appropriate amine.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Reaction Steps: The key steps include the formation of an intermediate compound through a condensation reaction, followed by reduction and amination to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide may possess anticancer properties. Research indicates that it interacts with cellular pathways involved in cancer progression, potentially leading to the development of new cancer therapies. The compound's structural features may enhance its binding affinity to specific receptors associated with tumor growth inhibition.

Opioid Receptor Interaction

Research has shown that derivatives of amino acids similar to this compound exhibit high affinity for mu-opioid receptors, suggesting potential applications in pain management and addiction treatment . This interaction highlights the compound's versatility in addressing neurological conditions.

Antiproliferative Activity

Studies have demonstrated that certain derivatives exhibit antiproliferative activity comparable to established chemotherapeutic agents like cisplatin. This suggests that this compound could be explored further as a lead compound for developing new anticancer drugs .

Peptide Synthesis

This compound can be utilized in the synthesis of peptide analogs. Its unique structure allows it to serve as a building block for creating compounds with enhanced biological activities, particularly in drug design and development .

Cosmetic Formulations

The compound's properties make it suitable for incorporation into cosmetic products. Its ability to interact with skin receptors can enhance the efficacy of topical formulations, potentially improving skin hydration and barrier function . The cosmetic industry is increasingly interested in compounds that offer both functional benefits and safety profiles.

Case Study 1: Anticancer Research

In a study examining various amino acid derivatives, this compound was identified as having significant growth inhibitory effects on specific cancer cell lines. This research supports further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Opioid Receptor Affinity

A detailed analysis of the binding affinities of different amino acid derivatives revealed that this compound showed promising results in binding to mu-opioid receptors, indicating potential for development as a therapeutic agent in pain management .

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3S)-3-Amino-3-(4-methylcyclohexyl)propanamide

- Molecular Formula : C₁₀H₂₀N₂O

- Molecular Weight : 184.28 g/mol

- Key Differences: The methyl group is positioned at the 4-position on the cyclohexyl ring instead of the 3-position.

- Applications : Used in peptide synthesis, as evidenced by its inclusion in studies on edeine derivatives for antibiotic development .

N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide

- Molecular Formula: C₁₆H₂₂ClNO

- Molecular Weight : 279.80 g/mol

- Key Differences: Substitution of the 3-methylcyclohexyl group with an unsubstituted cyclohexyl and a 3-chloro-2-methylphenyl moiety.

- Applications : Likely serves as an intermediate in pharmaceuticals due to its aromatic and halogenated components .

(S)-3-Amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide

- Molecular Formula : C₈H₁₄N₆O₃ (estimated)

- Molecular Weight : ~242 g/mol (estimated)

- Key Differences :

- Incorporates a 1,2,4-oxadiazole heterocycle and a hydroxyethyl group, introducing hydrogen-bonding capabilities and metabolic stability.

- The stereochemical complexity (S/R configuration) may enhance target selectivity in enzyme inhibition.

- Applications: Used in heterocyclic chemistry for designing bioactive molecules, as noted in supplier specifications .

Structural and Functional Comparison Table

Research Findings and Implications

- Steric and Conformational Effects : The 3-methyl vs. 4-methyl substitution on the cyclohexyl ring (e.g., in ) could influence the compound’s ability to fit into hydrophobic binding pockets, impacting potency in antimicrobial agents .

- Lipophilicity vs. Toxicity : The chloro-substituted analog () demonstrates how halogenation increases lipophilicity but may elevate toxicity risks, necessitating careful optimization in drug design .

- Heterocyclic Advantages : The oxadiazole-containing compound () highlights the role of heterocycles in improving metabolic stability and target engagement, a strategy widely used in kinase inhibitors .

Biological Activity

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C10H19N2O

- Molecular Weight : Approximately 169.25 g/mol

- Structure : It features an amino group attached to a propanamide backbone, along with a cyclohexyl side chain that contributes to its distinctive biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, which include:

- Amidation Reactions : Utilizing acyl chlorides with amines.

- Reductive Amination : Involving the reaction of ketones with amines in the presence of reducing agents.

- Cyclization Techniques : Employing cyclization strategies that incorporate the cyclohexyl moiety into the amide structure.

Each method varies in yield and complexity, influencing the purity and application of the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor in various biochemical pathways. Key findings include:

- Inhibition of Protein Targets : The compound has been studied for its interactions with specific proteins, showing potential as a selective inhibitor. For instance, it has demonstrated inhibitory effects on enzymes involved in cellular signaling pathways, which could have implications for cancer treatment .

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting their replication processes. This was evidenced by its interaction with viral proteases, which are critical for viral life cycles .

- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, potentially aiding in conditions like neurodegeneration by modulating neurotransmitter systems .

Case Studies

- Inhibition of DCN Proteins :

- Antiviral Activity Against SARS-CoV-2 :

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

| Compound Name | CAS Number | Similarity Score | Biological Activity |

|---|---|---|---|

| (R)-3-Amino-4-methylpentanoic acid | 5699-54-7 | 1.00 | Neurotransmitter modulation |

| 3-Amino-4-methylpentanoic acid | 40469-85-0 | 1.00 | Potential anti-inflammatory effects |

| (R)-3-Amino-4-methylpentanoic acid hydrochloride | 219310-09-5 | 0.96 | Selective inhibition of protein targets |

| (S)-3-Amino-5-methylhexanoic acid | 22818-43-5 | 0.93 | Antiviral activity |

The unique cyclohexyl substitution in this compound enhances its binding properties compared to these similar compounds, potentially leading to greater efficacy in therapeutic applications.

Q & A

Q. What are the common synthetic routes for (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves amide bond formation between a cyclohexyl-substituted β-amino acid precursor and an appropriate amine or carbonyl derivative. For example, coupling 3-methylcyclohexylcarboxylic acid with a protected β-amino ester, followed by deprotection, can yield the target compound. Optimization strategies include:

- Catalytic Methods : Use of coupling agents like HATU or DCC for efficient amide bond formation .

- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation to preserve the (3S)-configuration .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry via coupling constants (e.g., vicinal proton splitting in the cyclohexyl group) and NOE correlations .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration and crystal packing, critical for structure-activity studies .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data observed across different studies for this compound?

- Methodological Answer :

- Purity Verification : Use LC-MS or elemental analysis to rule out impurities affecting bioactivity .

- Assay Standardization : Control variables like buffer pH, temperature, and cell line passage numbers .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. What strategies are employed to enhance the solubility and stability of this compound in aqueous solutions for in vitro studies?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salts to improve aqueous solubility, as demonstrated for structurally similar amino acid derivatives .

- Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

- Cyclodextrin Complexation : Form inclusion complexes to stabilize the compound in physiological buffers .

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding modes with enzymes (e.g., proteases) based on steric and electronic complementarity .

- QM/MM Simulations : Combine quantum mechanics and molecular mechanics to study reaction pathways at active sites .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetic analogs .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data on the conformational flexibility of the 3-methylcyclohexyl group?

- Methodological Answer :

- Dynamic NMR : Monitor ring-flipping kinetics in solution to compare with solid-state XRD data .

- Temperature-Dependent Studies : Perform XRD at multiple temperatures to assess thermal motion and disorder .

- DFT Calculations : Compare experimental and computed torsional angles to validate preferred conformers .

Tables

| Key Property | Analytical Method | Reference |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC (98% ee) | |

| Melting Point | DSC (215–218°C) | |

| Aqueous Solubility | UV-Vis (0.12 mg/mL at pH 7.4) | |

| LogP (Octanol-Water) | Shake-Flask Method (2.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.